![molecular formula C14H12N4O4S B2938996 N-(2-甲基-5-硝基苯基)-5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-甲酰胺 CAS No. 865591-09-9](/img/structure/B2938996.png)

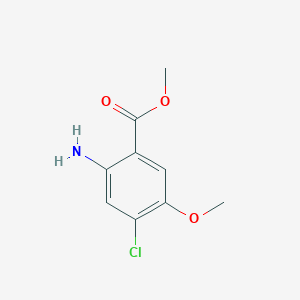

N-(2-甲基-5-硝基苯基)-5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

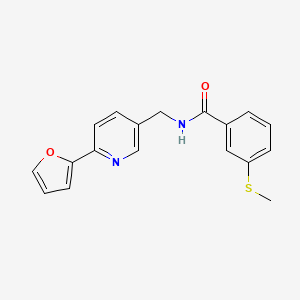

“N-(2-methyl-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound that has been studied for its potential applications in various fields . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves starting from the guanidinium nitrate salt and the corresponding enaminone . N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, obtained from 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine via nucleophilic substitution, was reduced by N2H4·H2O/FeCl3·6H2O/C in 92% yield .Molecular Structure Analysis

The molecular structure of this compound reveals important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings . A crystalline ordering in layers, by the stacking of rings through interactions of the π-π type, was observed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution and reduction . The resulting amine was condensed with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which was prepared from 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions .科学研究应用

Antibacterial Activity

Thiazolopyrimidine derivatives have been shown to exhibit antibacterial activity against a variety of bacterial strains. This includes both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . The compound may be researched for its potential use as an antibacterial agent.

Synthesis and Structural Analysis

Research into the synthesis and structure of thiazolopyrimidine derivatives can provide insights into their chemical properties and potential applications . The compound could be used as a model for studying the synthesis of similar heterocyclic compounds.

Chemical Properties Exploration

The exploration of chemical properties, including reactivity and stability of thiazolopyrimidine derivatives, can lead to the development of new materials with unique properties . The compound may serve as a basis for creating new materials with desired characteristics.

Cytotoxicity Studies

Thiazolopyrimidine molecules have been synthesized and studied for their in vitro cytotoxic effects . The compound could be investigated for its potential use in cancer research or treatment.

Green Synthesis Methods

Research into green synthesis methods for thiazolopyrimidine derivatives can lead to more environmentally friendly production processes . The compound may be used in studies aimed at developing sustainable synthesis methods.

作用机制

While the exact mechanism of action of this compound is not specified in the available resources, it is suggested that it could be used as a potential template for drug design against chronic myelogenous leukemia (CML) . This suggests that it may interact with protein residues that are fundamental in the inhibition process of CML .

未来方向

The compound shows great potential to be used as a template for new drugs against CML . Despite not having a more negative value than the control molecule (Imatinib; ΔG = -12.8 kcal mol -1), a molecular docking study revealed an energy affinity of ΔG = -10.3 kcal mol -1 for this compound . This suggests that it could be further explored in the field of drug design and synthesis.

属性

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4S/c1-8-2-3-9(18(21)22)6-11(8)16-12(19)10-7-15-14-17(13(10)20)4-5-23-14/h2-3,6-7H,4-5H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXHNLCAFSVPTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({2-[(furan-2-yl)methoxy]-4-methylphenyl}methyl)prop-2-enamide](/img/structure/B2938914.png)

![6-Chloroimidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2938915.png)

![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2938917.png)

![4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2938927.png)

![N-(4-fluorobenzyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2938930.png)

![2-benzylsulfanyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2938934.png)

![3-Methoxy-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2938936.png)